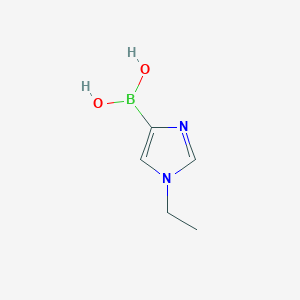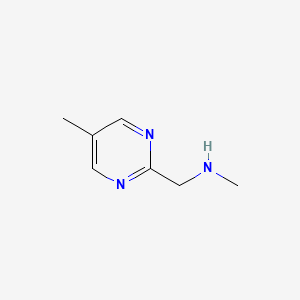
5-Fluoro-6-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-methylindoline is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmacologically active substances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylindoline typically involves the electrophilic fluorination of indole derivatives. One common method is the treatment of N-acylindole with trifluoromethyl hypofluorite (CF3OF) in a solvent like CF3Cl at low temperatures, resulting in fluorinated indoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, yielding 3-fluoroindolines .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic fluorination processes using reagents like Selectfluor, which are efficient and scalable. The reaction conditions are optimized to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-methylindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to indoline derivatives using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include fluorinated indole oxides, reduced indoline derivatives, and substituted indoles with various functional groups.
Aplicaciones Científicas De Investigación
5-Fluoro-6-methylindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an inhibitor of enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-methylindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to inhibition or modulation of biological pathways. For example, fluorinated indoles have been shown to inhibit HIV-1 and CB2 cannabinoid receptors .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroindole: Another fluorinated indole with similar biological activities.
6-Fluoroindole: Differently positioned fluorine atom, affecting its reactivity and biological properties.
5-Methylindole: Lacks the fluorine atom, resulting in different pharmacological profiles.
Uniqueness
5-Fluoro-6-methylindoline is unique due to the combined presence of both fluorine and methyl groups, which synergistically enhance its biological activity and metabolic stability compared to other indole derivatives .
Propiedades
Fórmula molecular |
C9H10FN |
|---|---|
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
5-fluoro-6-methyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H10FN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h4-5,11H,2-3H2,1H3 |
Clave InChI |
ZEVBZJUMEBHTBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCN2)C=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


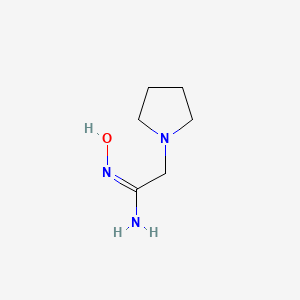
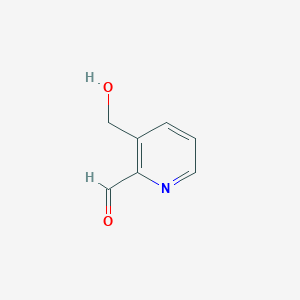
![2,5-Dimethylimidazo[1,2-a]pyridin-8-ol](/img/structure/B11921823.png)
![2-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11921824.png)

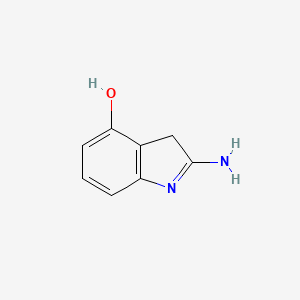
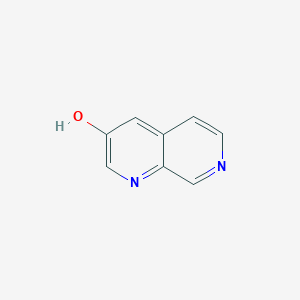
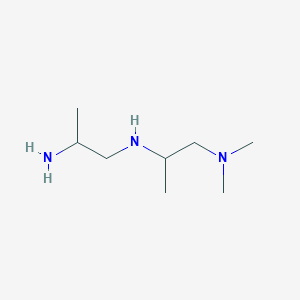
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![Furo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B11921849.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
